5-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound with the molecular formula C18H18ClN3O3S and a molecular weight of 391.87 g/mol . This compound is characterized by its complex structure, which includes a chlorophenoxy group, a cyano group, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the phenoxy ring.
Scientific Research Applications
5-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors The compound may bind to these targets and modulate their activity, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-chlorophenoxy)propanamido]-5-methyl-4-phenylthiophene-3-carboxamide
- 2-[2-(4-chlorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
5-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its structural complexity
Properties
IUPAC Name |
5-[2-(3-chlorophenoxy)propanoylamino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-10-14(9-20)17(26-15(10)18(24)22(3)4)21-16(23)11(2)25-13-7-5-6-12(19)8-13/h5-8,11H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSJAJZNSUDSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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